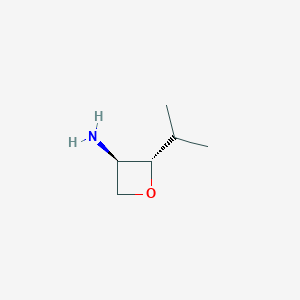

(2S,3R)-2-Isopropyloxetan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-propan-2-yloxetan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4(2)6-5(7)3-8-6/h4-6H,3,7H2,1-2H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOTGBMPXQMNS-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@@H](CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Foundation and Synthetic Significance of 2s,3r 2 Isopropyloxetan 3 Amine

Stereochemical Features and Absolute Configuration of Chiral Oxetane (B1205548) Amines

The defining characteristic of (2S,3R)-2-Isopropyloxetan-3-amine is its specific stereochemistry, denoted by the (2S,3R) designation. This nomenclature, following the Cahn-Ingold-Prelog priority rules, describes the absolute configuration at the two chiral centers within the oxetane ring. The "S" at position 2 and the "R" at position 3 dictate the precise spatial orientation of the isopropyl group and the amine group, respectively. This defined three-dimensionality is a crucial aspect of its chemical identity and influences its interactions with other chiral molecules.

The oxetane ring itself is a four-membered cyclic ether. This small, strained ring system is not planar and typically adopts a "puckered" conformation. illinois.edu This puckering, combined with the stereochemical arrangement of the substituents, results in a well-defined three-dimensional structure. The electronegative oxygen atom within the ring creates a significant inductive effect, influencing the electron distribution and reactivity of the molecule. nih.gov

The absolute configuration of chiral compounds is a fundamental concept in stereochemistry. It refers to the 3D arrangement of atoms or groups at a chiral center. The "R" (from the Latin rectus for right) and "S" (from the Latin sinister for left) descriptors are used to unambiguously define this arrangement. vedantu.com The determination of absolute configuration is critical in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Fundamental Role of Oxetane-Amine Scaffolds in Contemporary Organic Synthesis

Oxetane-amine scaffolds, such as this compound, have emerged as valuable building blocks in contemporary organic synthesis, particularly in the realm of medicinal chemistry. Their incorporation into larger molecules can significantly and beneficially influence key physicochemical properties. nih.govacs.org

One of the primary advantages of the oxetane motif is its ability to improve metabolic stability. acs.org The strained ring is often more resistant to metabolic degradation compared to more common functional groups. Furthermore, the introduction of an oxetane can enhance solubility and reduce the lipophilicity of a compound, which are crucial parameters in drug design. nih.govacs.org

The oxetane ring is also recognized as a bioisostere for gem-dimethyl and carbonyl groups. illinois.edunih.gov This means it can replace these groups in a molecule while maintaining or improving biological activity. The oxetane's polarity and ability to act as a hydrogen bond acceptor are similar to a carbonyl group, yet it is metabolically more stable. acs.org

The amine group attached to the oxetane ring provides a versatile handle for further chemical modifications. It can participate in a wide range of reactions, including amide bond formations, reductive aminations, and nucleophilic aromatic substitutions, allowing for the construction of diverse molecular architectures. nih.gov The basicity of the amine is notably attenuated by the adjacent oxetane ring due to its electron-withdrawing nature, a property that can be advantageous in tuning the pKa of a drug candidate. nih.gov

The synthesis of chiral oxetane amines often involves stereoselective methods to control the absolute configuration of the chiral centers. york.ac.uk Various strategies have been developed for the asymmetric synthesis of these valuable scaffolds, highlighting their importance in modern organic chemistry. nih.govresearchgate.net

Synthetic Methodologies for Chiral Oxetane 3 Amine Derivatives

Strategies for Oxetane (B1205548) Ring Formation

The construction of the oxetane ring is a primary challenge in the synthesis of these molecules. The kinetic and thermodynamic barriers associated with forming a strained four-membered ether ring have led to the development of several effective strategies. acs.org These methods can be broadly categorized into intramolecular cyclizations, photochemical cycloadditions, and transition metal-catalyzed reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization, particularly through Williamson etherification, is one of the most common and versatile methods for synthesizing the oxetane ring. beilstein-journals.org This approach typically involves the formation of a carbon-oxygen bond in a precursor molecule that already contains the necessary atoms for the ring. The cyclization of 1,3-diols or their derivatives is a cornerstone of this strategy. acs.org For instance, the stereocontrolled synthesis of 2,4-substituted oxetanes has been achieved from syn- and anti-1,3-diols, which are first converted into acetoxybromides with inversion of stereochemistry. acs.org Subsequent selective cleavage of the acetyl group and base-mediated intramolecular cyclization yields the desired oxetane. acs.org

Another powerful intramolecular approach involves the ring expansion of epoxides. acs.orgacs.org Epoxides can be opened by nucleophiles that contain a leaving group. For example, treatment of epoxides with a selenomethyllithium reagent generates a hydroxyselenide intermediate. acs.org This intermediate can then be converted to a halide, which cyclizes under basic conditions to form the oxetane ring. acs.org Similarly, the treatment of 3,4-epoxy-alcohols with a base in aqueous dimethyl sulfoxide (B87167) (DMSO) has been shown to produce oxetanes as the primary products. rsc.org

The efficiency of these cyclizations is often dependent on the reaction conditions and the nature of the leaving group. The 4-exo-tet cyclization required for oxetane formation is generally the least kinetically favored among small ring formations (n-exo-tet where n ≤ 7). beilstein-journals.org Therefore, strong bases and good leaving groups, such as tosylates or mesylates, are frequently employed to achieve acceptable yields. acs.orgbeilstein-journals.org

Table 1: Examples of Intramolecular Cyclization for Oxetane Synthesis

| Precursor Type | Reagents/Conditions | Key Transformation | Reference |

|---|---|---|---|

| 1,3-Diols | 1. Conversion to ortho ester, 2. Acetyl bromide, 3. DIBAL, 4. Base | Formation of 1-hydroxy-3-bromo intermediate followed by cyclization | acs.org |

| Terminal Epoxides | 1. Selenomethyllithium, 2. Conversion to halide, 3. KOtBu or MeMgBr | Epoxide ring-opening followed by cyclization of the resulting haloselenide | acs.org |

| 3,4-Epoxy-alcohols | Base in 75% aqueous Me₂SO | Direct intramolecular cyclization of the epoxy-alcohol | rsc.org |

| γ-Chlorohydrins | Potassium hydride (KH) | Williamson etherification from β-chloroketone reduction products | acs.org |

Photochemical [2+2] Cycloaddition Reactions

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands as a direct and powerful method for constructing the oxetane ring. nih.govmagtech.com.cn This reaction involves the excitation of a carbonyl compound to its singlet or triplet state, which then adds to a ground-state alkene to form a 1,4-diradical intermediate that cyclizes to the oxetane. nih.govrsc.org The reaction's utility is broad, and it has been successfully applied to the synthesis of biologically important oxetanes. nih.gov

The stereochemical and regiochemical outcomes of the Paternò-Büchi reaction are influenced by the nature of the reactants and the reaction conditions. nih.gov For the synthesis of 3-aminooxetanes, the reaction of N-acyl enamines with carbonyl compounds is particularly relevant. organic-chemistry.org For example, irradiation of N-acyl enamines and a glyoxylate (B1226380) ester can produce the corresponding protected 3-aminooxetanes with high diastereoselectivity. organic-chemistry.orgthieme-connect.com Similarly, the photocycloaddition of aldehydes with silyl (B83357) enol ethers yields 3-(silyloxy)oxetanes. organic-chemistry.org

Recent advancements have focused on improving the efficiency and applicability of this reaction, including the use of visible light in place of UV irradiation, which can help to minimize side product formation. nih.gov Flow chemistry techniques have also been shown to enhance the efficiency of Paternò-Büchi reactions. acs.org

Table 2: Paternò-Büchi Reaction for Substituted Oxetane Synthesis

| Carbonyl Compound | Alkene | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Glyoxylate Ester | N-Formyl Enamine | Protected 3-Aminooxetane | High regioselectivity, variable diastereoselectivity | thieme-connect.com |

| Aromatic Aldehydes | Silyl Enol Ethers | 3-(Silyloxy)oxetane | Formation of functionalized oxetane precursors | organic-chemistry.org |

| Ketones | Danishefsky Diene | Oxetane | High yield via a triplet diradical intermediate | rsc.org |

Transition Metal-Catalyzed Cycloadditions and Insertion Reactions

Transition metal catalysis offers an alternative and increasingly important pathway to oxetanes, often proceeding under milder conditions than traditional methods. These reactions can provide access to unique oxetane structures through formal [2+2] cycloadditions or C-H insertion pathways. magtech.com.cn

Lewis acid-catalyzed asymmetric formal [2+2] cycloadditions have been developed to produce chiral oxetanes. For instance, the reaction of trifluoropyruvate with activated alkenes can be catalyzed by either copper(II) or palladium(II) complexes, depending on the alkene substrate, to yield 2-trifluoromethyloxetanes with high enantiomeric excess. acs.org Similarly, chiral cationic BINAP-Pd complexes have been used to catalyze the formal [2+2] cycloaddition of alkynylsilanes to afford chiral oxetenes, which can subsequently be reduced to the corresponding oxetanes. acs.org

Copper catalysis has also been employed in intramolecular reactions. The intramolecular O-vinylation of γ-bromohomoallylic alcohols, catalyzed by copper(I) iodide with 1,10-phenanthroline (B135089) as a ligand, results in the formation of 2-methyleneoxetanes via a preferred 4-exo ring closure. organic-chemistry.org This preference is attributed to the precoordination of the copper catalyst to the alkoxide, which facilitates the subsequent oxidative addition and cyclization. beilstein-journals.org

Stereoselective and Asymmetric Synthesis of Oxetane Cores

Achieving high levels of stereocontrol is critical for the synthesis of specific chiral molecules like (2S,3R)-2-Isopropyloxetan-3-amine. Methodologies for establishing the desired stereochemistry in the oxetane core rely on the use of chiral auxiliaries, chiral catalysts, or transformations of existing chiral precursors.

Chiral Auxiliary and Chiral Catalyst-Mediated Enantiocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org In oxetane synthesis, auxiliaries can be used to control cycloaddition reactions or to facilitate the separation of diastereomers. For example, in a Paternò-Büchi reaction to form oxetin (B1210499) β-amino acids, the resulting racemic mixture of oxetanes was derivatized with chiral oxazolidinones. thieme-connect.com The resulting diastereomers were easily separable by chromatography, and subsequent removal of the auxiliary provided the enantiomerically pure oxetins. thieme-connect.com Evans oxazolidinones are a well-known class of auxiliaries widely used in asymmetric synthesis, including aldol (B89426) and alkylation reactions that can set stereocenters for subsequent cyclization into chiral heterocycles. wikipedia.orgresearchgate.net

Chiral catalysts provide a more atom-economical approach to asymmetric synthesis. The enantioselective reduction of β-halo ketones using a chiral reducing catalyst, such as one generated from lithium borohydride (B1222165) and a chiral ligand, can produce enantioenriched γ-halohydrins that are then cyclized to oxetanes without racemization. acs.org More advanced catalytic systems, such as iridium-tol-BINAP complexes, have been used for the reductive coupling of allylic acetates to oxetan-3-one, generating chiral α-stereogenic oxetanols with high enantiomeric enrichment. nih.gov Similarly, chiral phosphoric acids have been used as catalysts for the asymmetric ring-opening of prochiral oxetanes to create highly functionalized chiral building blocks. researchgate.net

Table 3: Asymmetric Methods for Chiral Oxetane Synthesis

| Method | Chiral Source | Transformation | Product | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Chiral reducing catalyst (e.g., (+)-DIP-Cl) | Reduction of β-chloroketones | Enantioenriched γ-chlorohydrins for cyclization | acs.org |

| Reductive Coupling | Iridium-tol-BINAP catalyst | Coupling of allylic acetates and oxetan-3-one | Chiral α-stereogenic oxetanols | nih.gov |

| Diastereomer Separation | Chiral oxazolidinones (e.g., 6a, 6b) | Derivatization of racemic oxetane mixture | Separable diastereomers, leading to enantiopure oxetins | thieme-connect.com |

Diastereoselective Transformations from Chiral Precursors

An alternative to inducing chirality is to start with a molecule from the "chiral pool"—readily available, inexpensive enantiopure compounds, such as sugars or amino acids. acs.orgnih.gov The inherent stereochemistry of the starting material is then transferred to the final oxetane product through a series of diastereoselective reactions.

Sugars have proven to be valuable precursors for oxetanes. acs.orgillinois.edu For example, the natural product oxetin and its stereoisomers were synthesized using a sugar as a chiral auxiliary to guide the stereochemical outcome. acs.org The synthesis of oxetanocin, another natural product, also utilized a Williamson etherification on a sugar-derived precursor to form the oxetane ring with the correct stereochemistry. acs.org

Chiral epoxides can also serve as precursors for the enantioenriched synthesis of oxetanes through epoxide ring-expansion methodologies. acs.org Furthermore, stereoselective rearrangements of chiral oxirane derivatives, promoted by superbases, have been shown to provide chiral oxetane derivatives. researchgate.net The synthesis of specific stereoisomers, such as the (2S,3R) and (2S,3S) configurations, often relies on starting with a common chiral material like Garner's aldehyde and employing stereocontrolled reactions to build the desired centers. elsevierpure.com This approach provides a reliable pathway to complex chiral molecules by leveraging pre-existing stereocenters.

Chemoenzymatic and Biocatalytic Routes to Chiral Oxetanes

Biocatalysis has emerged as a powerful strategy for the synthesis of chiral compounds, offering high selectivity under mild conditions. nih.govresearchgate.net For the construction of chiral oxetane rings, enzymatic methods provide an elegant alternative to traditional chemical synthesis. nih.govrepec.org

One promising approach involves the use of halohydrin dehalogenases (HHDHs). These enzymes can catalyze the enantioselective cyclization of γ-haloalcohols to form chiral oxetanes. nih.govresearchgate.netnih.gov Through protein engineering, unique HHDHs have been developed that exhibit high efficiency and excellent enantioselectivity. nih.govresearchgate.net This biocatalytic platform has been successfully applied to the preparative-scale synthesis of various chiral oxetanes, achieving yields up to 49% with an enantiomeric excess (e.e.) greater than 99%. researchgate.net The process is scalable and can be integrated into one-pot cascade systems, enhancing its synthetic utility. nih.gov

The kinetic resolution of racemic oxetanes is another viable biocatalytic strategy. Engineered HHDHs can selectively open one enantiomer of a racemic oxetane, leaving the other enantiomer in high optical purity. nih.gov For instance, variants of HheC from Agrobacterium radiobacter AD1 have been developed to catalyze the kinetic resolution of chiral oxetanes, yielding products with high stereoselectivity (E > 200). nih.gov Similarly, Baeyer-Villiger monooxygenases (BVMOs) have been employed in the kinetic resolution of cyclic ketones, which are precursors to chiral lactones and, subsequently, other cyclic ethers. nih.gov

The desymmetrization of prochiral or meso-oxetanes offers a direct route to enantiopure products. thieme-connect.comthieme-connect.comnih.gov This strategy involves the selective transformation of one of two identical functional groups in a symmetrical molecule by a chiral catalyst, such as a hydrolase or a chiral phosphoric acid. thieme-connect.comunipd.it This method can produce chiral oxa-heterocycles with high yields and enantioselectivities. thieme-connect.comthieme-connect.com

Table 1: Examples of Biocatalytic Methods for Chiral Oxetane Synthesis

| Enzyme/Catalyst Type | Strategy | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| Halohydrin Dehalogenase (HHDH) | Enantioselective cyclization | γ-haloalcohols | Yields up to 49%, >99% e.e. for chiral oxetanes. Scalable process. | nih.govresearchgate.net |

| Engineered HHDH (HheC variants) | Kinetic resolution | Racemic chiral oxetanes | High stereoselectivity with E > 200. Access to both (R)- and (S)-configured products. | nih.gov |

| Chiral Phosphoric Acid | Enantioselective desymmetrization | Prochiral oxetanes with pendant alcohols | Yields up to 99%, enantiomeric ratios up to 99.5:0.5 for chiral 1,4-dioxanes. | thieme-connect.comthieme-connect.com |

| Baeyer-Villiger Monooxygenase (BVMO) | Kinetic resolution | Racemic cyclic ketones | Excellent conversion and enantioselectivity for a range of cyclic ketones. | nih.gov |

Control of Stereochemistry at Ring and Side-Chain Positions

Achieving the specific (2S,3R) stereochemistry of the target molecule requires precise control over the formation of the two contiguous stereocenters on the oxetane ring.

A foundational strategy for stereocontrolled oxetane synthesis is the Williamson etherification, involving the intramolecular cyclization of a 1,3-diol derivative. acs.org The stereochemistry of the starting diol dictates the relative stereochemistry of the final oxetane. Enantioselective reduction of a β-halo ketone precursor can establish the first stereocenter, followed by cyclization to form the oxetane ring without racemization. acs.org

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can also be employed for oxetane synthesis. The stereochemical outcome of this reaction can be influenced by the choice of reactants and conditions, although controlling both regio- and stereoselectivity can be challenging.

Ring expansion of chiral epoxides offers another route. For example, treatment of a chiral epoxide with a sulfur ylide can lead to the formation of a chiral oxetane. This method was utilized in the enantioselective synthesis of 2,2-disubstituted oxetanes. acs.org

Furthermore, ring contraction of larger rings, such as γ-lactones, can produce oxetanes. An industrial synthesis utilized the ring contraction of a racemic 2-bromo-γ-butyrolactone, followed by enzymatic resolution of the resulting oxetane carboxylic acid esters to obtain the desired enantiomer. nih.gov

For creating the specific trans-(2S,3R) relationship, a synthetic sequence could start from a chiral precursor that sets the stereochemistry at one position, followed by a diastereoselective reaction to install the second stereocenter. For example, starting with an enantiopure building block, a subsequent diastereoselective epoxidation or dihydroxylation, followed by cyclization, could establish the desired stereochemistry.

Introduction and Functionalization of the Amine Moiety

Once the chiral 2-isopropyloxetane (B81484) scaffold is constructed, the next critical step is the introduction of the amine group at the C3 position with the correct stereochemistry.

Amination Reactions on Oxetane-Containing Substrates

A recently developed method involves the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines. nih.gov This reaction proceeds upon gentle heating in the presence of a base like potassium carbonate and is tolerant of a wide range of amines, providing the corresponding amino-oxetanes in high yields. nih.gov The reaction is proposed to proceed through an SN1 mechanism involving an oxetane carbocation intermediate. nih.gov

Reductive Amination Strategies for Oxetane-Amines

Reductive amination of oxetan-3-one is a widely utilized and highly effective method for synthesizing 3-amino-oxetanes. nih.gov This one-pot reaction involves the condensation of oxetan-3-one with an amine (or ammonia (B1221849) for a primary amine) to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.

Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its mildness and selectivity. Other reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. The choice of the nitrogen source (e.g., ammonia, a primary amine, or a protected amine) determines whether a primary, secondary, or tertiary amine is formed. For the synthesis of this compound, a diastereoselective reductive amination on a chiral 2-isopropyloxetan-3-one would be required. The stereochemical outcome would depend on the facial selectivity of the hydride attack on the iminium ion intermediate, which can be influenced by the steric bulk of the C2-isopropyl group.

Table 2: Common Reagents for Reductive Amination of Oxetan-3-one

| Reducing Agent | Nitrogen Source | Product Type | Key Characteristics | Reference |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Ammonia, Primary/Secondary Amines | Primary, Secondary, or Tertiary Amine | Mild, selective, and widely used. Tolerates a broad range of functional groups. | nih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia, Primary/Secondary Amines | Primary, Secondary, or Tertiary Amine | Effective but toxic. Requires careful pH control. | nih.gov |

| H₂/Catalyst (e.g., Pd/C, PtO₂) | Ammonia, Primary/Secondary Amines | Primary, Secondary, or Tertiary Amine | Can be used for large-scale synthesis. May affect other reducible functional groups. | nih.gov |

| α-Picoline-borane | Primary/Secondary Amines | Secondary or Tertiary Amine | Efficient and can be used in various solvents, including water. | nih.gov |

Multicomponent Reaction Approaches for Amine Integration

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient approach to complex molecules. The Strecker synthesis, a classic three-component reaction, can be adapted for the synthesis of α-amino nitriles from a ketone, an amine, and a cyanide source. Applied to a 2-isopropyloxetan-3-one, a Strecker reaction would yield a 3-amino-3-cyano-2-isopropyloxetane. The cyano group can then be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing access to various functionalized oxetane derivatives.

Another relevant MCR is the Ugi reaction, which combines a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. While direct application to form the target primary amine is not straightforward, the Ugi reaction can be a powerful tool for generating libraries of highly functionalized oxetane-containing compounds for further elaboration.

These advanced synthetic methodologies provide a robust toolkit for the challenging synthesis of stereochemically defined molecules like this compound, paving the way for their exploration in various fields, particularly drug discovery.

Chemical Reactivity and Transformation Pathways of Oxetane 3 Amine Derivatives

Ring-Opening Reactions of the Oxetane (B1205548) Core

The high ring strain of the oxetane core, estimated to be around 25 kcal/mol, is a key driver for its ring-opening reactions. This process can be initiated by a wide range of reagents and catalysts, leading to the formation of 1,3-difunctionalized acyclic compounds. The regioselectivity of the ring-opening is often influenced by the substitution pattern on the oxetane ring and the nature of the attacking species.

The direct reaction of nucleophiles with the oxetane ring typically requires harsh conditions due to the relatively low reactivity of the ether linkage. However, the presence of substituents can influence the reaction's feasibility. In the case of (2S,3R)-2-Isopropyloxetan-3-amine, nucleophilic attack can theoretically occur at either the C2 or C4 position. The outcome is generally governed by steric hindrance and the electronic nature of the substituents. Common nucleophiles employed in the ring-opening of oxetanes include organometallic reagents, amines, thiols, and halides. For instance, the reaction of substituted oxetanes with organocuprates has been shown to proceed with high regioselectivity, attacking the less substituted carbon.

| Nucleophile | Product Type | Regioselectivity |

| Organocuprates (R₂CuLi) | γ-Hydroxy amines | Attack at the less substituted C4 position |

| Amines (R'₂NH) | 1,3-Diamino alcohols | Dependent on substitution and reaction conditions |

| Thiols (R'SH) | 3-Amino-1-(alkylthio)propan-2-ols | Typically requires activation |

| Halides (e.g., MgBr₂) | γ-Halo alcohols | Often requires Lewis acid catalysis |

This table represents general reactivity patterns for substituted oxetanes, which are applicable to the this compound framework.

The activation of the oxetane ring by Lewis or Brønsted acids significantly facilitates nucleophilic attack by coordinating to the oxygen atom, thereby weakening the C-O bonds. This strategy is widely employed for the ring-opening of oxetanes under milder conditions. The regioselectivity of the acid-catalyzed ring-opening is highly dependent on the nature of the acid and the nucleophile.

Brønsted acids protonate the oxetane oxygen, leading to a more electrophilic species that is readily attacked by nucleophiles. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄), function similarly by coordinating to the oxygen. In many cases, the reaction proceeds via an Sₙ2-like mechanism, with the nucleophile attacking one of the ring carbons. The choice of acid and reaction conditions can be tuned to favor attack at either the more or less sterically hindered carbon, providing access to different constitutional isomers. For example, the use of a strong Lewis acid might promote a higher degree of Sₙ1 character, favoring cleavage at the more substituted carbon that can better stabilize a partial positive charge.

Transition metal catalysis offers a powerful set of tools for the transformation of oxetanes. Various metals, including palladium, rhodium, iridium, and nickel, have been shown to catalyze the ring-opening of oxetanes, often leading to unique reactivity patterns not observed with traditional methods. These reactions can proceed through several mechanistic pathways, such as oxidative addition of a C-O bond to the metal center.

One notable transformation is the metal-catalyzed ring expansion of oxetanes. For instance, the carbonylation of oxetanes using cobalt or rhodium catalysts can lead to the formation of γ-butyrolactones. Similarly, reactions with isocyanides or carbon dioxide in the presence of suitable metal catalysts can yield five-membered ring systems. While specific examples involving this compound are not extensively documented, the general principles of these transformations are applicable.

Photochemical reactions provide an alternative pathway for the transformation of oxetanes. Upon absorption of UV light, oxetanes can undergo a variety of reactions, including ring cleavage and cycloreversion to an alkene and a carbonyl compound (the Paternò–Büchi reaction in reverse). The outcome of these photochemical reactions is highly dependent on the substitution pattern of the oxetane and the presence of photosensitizers. For this compound, photoinduced cycloreversion would be expected to yield isobutyraldehyde (B47883) and a vinylamine (B613835) equivalent, although the latter is generally unstable.

Selective Derivatization and Functionalization of the this compound Framework

The presence of a primary amine group in the this compound framework allows for a wide range of selective modifications, leaving the oxetane ring intact. This enables the synthesis of a diverse library of compounds with tailored properties.

The primary amine of this compound is a versatile handle for a variety of functionalization reactions. Standard methodologies for amine derivatization can be readily applied, often with high efficiency and selectivity.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This is a robust and widely used transformation for protecting the amine group or for introducing specific functional moieties.

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, yields sulfonamides. These derivatives are often highly crystalline and can be useful for purification and characterization.

Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination, in particular, is a powerful method for introducing a wide range of substituents in a controlled manner.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups are prevalent in many biologically active molecules.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Tosyl chloride | Sulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary amine |

| Urea Formation | Phenyl isocyanate | Urea |

Functionalization of Oxetane Ring Carbons (C2, C3, C4)

The functionalization of the carbon atoms within the oxetane ring is a key strategy for accessing a wide range of structurally diverse molecules. Methodologies have been developed to introduce substituents at the C2, C3, and C4 positions, often leveraging the unique electronic properties and inherent reactivity of the strained ring system.

Directed metalation is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. uwindsor.cawikipedia.orgbaranlab.orgorganic-chemistry.org In the context of oxetanes, this strategy can be employed to deprotonate a specific carbon atom, creating a nucleophilic center that can then react with various electrophiles. While direct deprotonation of the parent oxetane at the 2-position to form a 2-metalated oxetane has not been reported, the presence of directing groups can facilitate this process. acs.org

For oxetane derivatives, the oxygen atom of the ring can act as a Lewis basic site, coordinating to a strong base like an alkyllithium reagent and directing deprotonation to an adjacent carbon. wikipedia.orgbaranlab.org In the case of this compound, the amine group, particularly after suitable protection, can also serve as a directing group. organic-chemistry.org

The general process involves the treatment of the substituted oxetane with a strong base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), to generate a lithiated intermediate. harvard.edu This intermediate is then quenched with an electrophile to introduce a new functional group. While specific studies on the directed metalation of this compound are not extensively documented, research on related 2-sulfonyloxetanes demonstrates the feasibility of lithiation and subsequent reaction with electrophiles. researchgate.net

Table 1: Examples of Electrophilic Quenching of Lithiated Oxetane Derivatives

| Oxetane Derivative | Base | Electrophile (E+) | Product | Reference |

| 2-Sulfonyloxetane | nBuLi or LiHMDS | Various aldehydes, ketones, and esters | Functionalized 2-sulfonyloxetane | researchgate.net |

| 3-Iodooxetane | n-Butyllithium | Benzophenone | 3-(diphenyl(hydroxy)methyl)oxetane | nih.gov |

It is important to note that the stability of the resulting organometallic intermediate is a critical factor, with some lithiated oxetanes being short-lived and requiring in-situ trapping or flow chemistry techniques for successful reactions. nih.gov

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For oxetane derivatives, these reactions provide a versatile platform for introducing a wide array of substituents. While direct cross-coupling with the C-H bonds of the oxetane ring is challenging, the use of pre-functionalized oxetanes, such as those bearing a halide or a suitable leaving group, enables these transformations.

For instance, 3-iodo-1,4-naphthoquinones bearing an amino or acetylamino group at the 2-position have been successfully employed in Suzuki and Sonogashira cross-coupling reactions to afford novel alkenyl- and alkynylnaphthoquinones. researchgate.net This suggests that a suitably functionalized derivative of this compound could undergo similar transformations.

Furthermore, recent advancements have enabled the cross-coupling of secondary and tertiary alkyl bromides with nitrogen nucleophiles, a reaction that was previously hampered by competing elimination reactions. researchgate.net This opens up possibilities for the direct amination of appropriately substituted oxetane derivatives. The development of catalytic systems that tolerate basic amine nucleophiles is crucial for the application of these methods to compounds like this compound. nih.gov

A notable development is the defluorosulfonylative coupling of oxetane sulfonyl fluorides with various amines, which mimics an amide bond formation and allows for the rapid generation of diverse 3-aminooxetane derivatives. beilstein-journals.orgnih.gov This method's robustness and broad substrate scope suggest its potential applicability for modifying the amino group or for synthesizing analogues of this compound.

The synthesis of spirocyclic and fused ring systems containing an oxetane moiety has garnered significant attention due to the unique three-dimensional structures and properties these motifs impart. nih.govnih.gov

Spirocyclic Architectures: A common strategy for constructing spirocyclic oxetanes is through intramolecular Williamson etherification, where a 1,3-diol precursor is cyclized under basic conditions. doi.orgthieme-connect.de Another powerful method involves the reaction of 3-oxetanone (B52913) with amino alcohols in a multi-step or one-pot domino reaction to generate spirooxazolidines. mdpi.com These spirocycles can serve as versatile intermediates for further chemical transformations, including ring-expansion reactions. mdpi.com Photochemical [2+2] cycloadditions have also been employed to create spirooxetanes. beilstein-journals.org

Fused Architectures: The construction of fused oxetane systems often relies on intramolecular cyclization reactions. Photochemical methods, such as the Paternò-Büchi reaction, which involves the [2+2] cycloaddition of a carbonyl compound and an alkene, can be used to generate fused bicyclic oxetanes. researchgate.net These reactions can proceed with high regio- and diastereoselectivity. researchgate.net Additionally, intramolecular photocycloaddition of vinyloxycarbonyl compounds has been shown to produce annelated oxetanes. researchgate.net

Rearrangement and Isomerization Pathways

The strained nature of the oxetane ring makes it susceptible to rearrangement and isomerization reactions, particularly under acidic conditions or in the presence of Lewis acids. These transformations can lead to the formation of other heterocyclic systems or acyclic products.

Lewis acids can activate the oxetane ring by coordinating to the oxygen atom, facilitating ring-opening and subsequent rearrangement. nih.gov For example, 3-aryloxetan-3-ols can be treated with a Brønsted acid to generate an oxetane carbocation, which can then undergo further reactions. nih.gov While specific studies on this compound are limited, related systems demonstrate the general reactivity patterns. The presence of the amine functionality in this compound could influence the outcome of Lewis acid-promoted reactions, potentially participating in the rearrangement process.

The ring-opening of oxetanes can be coupled with other bond-forming events in tandem reactions to construct more complex molecular architectures. For instance, a dual palladium and acid-catalyzed arylative skeletal rearrangement of 3-vinyloxetan-3-ols has been developed to synthesize 2,5-dihydrofurans. nih.gov Another example involves the reaction of 3-oxetanone with ketones, promoted by trifluoroacetic acid, to yield furan (B31954) derivatives through a ring-opening and dehydration sequence. nih.gov These examples highlight the potential of using the inherent reactivity of the oxetane ring in this compound as a linchpin for designing tandem reaction sequences to access novel chemical scaffolds.

Computational and Theoretical Investigations of Oxetane Amine Structures

Quantum Chemical Studies on Electronic Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the electronic structure and conformational landscape of (2S,3R)-2-Isopropyloxetan-3-amine. The oxetane (B1205548) ring is known to adopt a puckered conformation to alleviate ring strain, and the substituents at the 2 and 3 positions significantly influence the degree of this puckering. acs.org The interplay between the bulky isopropyl group and the amine functionality dictates the preferred three-dimensional arrangement of the molecule.

Computational studies on substituted oxetanes have shown that the introduction of substituents can lead to a more puckered conformation compared to the parent oxetane. acs.org For this compound, density functional theory (DFT) calculations would likely be employed to determine the relative energies of various conformers. These calculations would explore the different puckering states of the oxetane ring and the rotational orientations of the isopropyl and amine groups.

Table 1: Illustrative Conformational Analysis of this compound

| Conformer | Dihedral Angle (C4-O1-C2-C3) (°) | Relative Energy (kcal/mol) |

| Puckered (Axial Isopropyl) | 15 | 1.2 |

| Puckered (Equatorial Isopropyl) | 20 | 0.0 |

| Planar (Transition State) | 0 | 4.5 |

Note: This data is illustrative and based on typical values for substituted oxetanes. Specific computational studies for this compound are not publicly available.

The electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), would also be a key focus of quantum chemical studies. The MEP would highlight the electron-rich regions, primarily around the oxygen and nitrogen atoms, which are crucial for understanding intermolecular interactions. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.

Theoretical Analysis of Reaction Mechanisms and Transition States

Theoretical analysis is a powerful tool for investigating the mechanisms of reactions involving this compound, including its formation and subsequent reactivity.

The synthesis of oxetanes often involves an intramolecular cyclization, and the kinetics of forming a four-membered ring are known to be slower than for three, five, or six-membered rings. acs.org Computational chemistry can model the energetic profile of the cyclization reaction that forms this compound. This would involve locating the transition state for the ring-closing step and calculating the activation energy, providing insight into the reaction's feasibility and rate.

Conversely, the ring-opening of oxetanes is a characteristic reaction, often promoted by acids or nucleophiles. researchgate.net Theoretical studies can elucidate the energetics of these pathways. For instance, the acid-catalyzed ring-opening would be modeled by protonating the oxetane oxygen, followed by nucleophilic attack. DFT calculations can map out the potential energy surface for this process, identifying the intermediates and transition states and their corresponding energies. Theoretical studies have shown that the ring-opening of oxetanes has a higher activation energy compared to oxiranes, making them generally more stable. researchgate.net

Table 2: Illustrative Energetic Profile for Acid-Catalyzed Ring-Opening of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Oxetane + H+) | 0.0 |

| Protonated Oxetane | -15.0 |

| Transition State (Nucleophilic Attack) | 10.0 |

| Ring-Opened Product | -25.0 |

Note: This data is hypothetical and serves to illustrate a typical energetic profile for oxetane ring-opening.

Computational modeling is invaluable for predicting and understanding the stereochemical outcome of synthetic routes leading to this compound. The synthesis of a specific stereoisomer requires control over the formation of the two chiral centers at the C2 and C3 positions.

Theoretical calculations can be used to model the transition states of the key stereodetermining steps. By comparing the relative energies of the transition states leading to the different possible diastereomers, chemists can predict which stereoisomer will be the major product. For example, in a Williamson ether synthesis approach to form the oxetane ring, the stereochemistry of the starting 1,3-diol is crucial. acs.org Computational modeling can verify that the transition state leading to the (2S,3R) product from a specific diol precursor is energetically favored over other possible transition states.

Molecular Dynamics and Simulation Studies of Oxetane-Containing Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a more complex environment, such as in solution or interacting with a biological target. rsc.org While quantum chemical calculations are typically performed on isolated molecules in the gas phase, MD simulations can account for the effects of solvent and temperature.

An MD simulation of this compound in water, for example, could reveal details about its hydration shell and the dynamics of hydrogen bonding between the amine and oxygen atoms and the surrounding water molecules. Such simulations are also used to explore the conformational flexibility of the molecule over time, providing a more realistic picture of its behavior than static quantum chemical calculations. In the context of drug discovery, MD simulations can be used to model the binding of oxetane-containing molecules to their protein targets, helping to understand the key interactions that contribute to binding affinity. acs.org

Table 3: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value |

| Force Field | CHARMM36 |

| Water Model | TIP3P |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Note: These are typical parameters for an MD simulation and are for illustrative purposes.

Strategic Applications in Advanced Organic Synthesis and Molecular Design

(2S,3R)-2-Isopropyloxetan-3-amine as a Chiral Building Block

Chiral building blocks are fundamental to modern drug discovery, enabling the synthesis of enantiomerically pure compounds that can interact selectively with biological targets. This compound, with its defined stereocenters, is a prime example of such a building block. The presence of the amine functionality allows for a wide array of chemical transformations, including amide bond formation, reductive amination, and nucleophilic substitution, making it a versatile handle for constructing larger, more complex structures. The isopropyl group at the C2 position provides steric bulk and influences the conformational preference of the molecule, which can be crucial for biological activity.

The strained nature of the oxetane (B1205548) ring makes it susceptible to ring-opening reactions, a property that synthetic chemists can exploit to construct more complex heterocyclic systems. The reaction of this compound or analogous structures with various reagents can lead to the formation of larger rings, such as tetrahydrofurans, piperidines, or other valuable heterocyclic cores, often with high stereocontrol.

For instance, N,O-acetals derived from 3-oxetanone (B52913) and 1,2-amino alcohols have been shown to undergo addition reactions with various nucleophiles. The resulting products can then undergo cyclization by activating both the oxetane and a secondary functional group to produce a diverse set of spiro and fused heterocycles researchgate.net. Similarly, the reaction of spirocyclic oxetanes with o-cycloalkylaminoacetanilides can lead to oxidative cyclization, forming fused benzimidazole systems mdpi.com. These strategies highlight how the oxetane moiety can act as a linchpin in the assembly of intricate molecular frameworks.

| Starting Material | Reaction Type | Product Type | Ref. |

| 3-Oxetanone-derived N,O-acetal | Addition & Cyclization | Spiro/Fused Heterocycles | researchgate.net |

| 2-Oxa-7-azaspiro[3.5]nonane | Nucleophilic Aromatic Substitution & Oxidative Cyclization | Fused Benzimidazole | mdpi.com |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. Amino-oxetanes have found significant application as components of peptidomimetics and as novel amino acid analogues acs.org. The incorporation of an oxetane ring into a peptide backbone, often as a replacement for an amide bond, can enforce specific conformations and improve metabolic stability researchgate.net.

The synthesis of novel oxetane amino acid derivatives has been achieved through reactions like the Horner–Wadsworth–Emmons reaction on oxetan-3-one, followed by aza-Michael additions researchgate.netnih.gov. This approach allows for the creation of a variety of unnatural amino acids where the oxetane ring provides a rigid, polar scaffold. This compound can be envisioned as a precursor to novel β-amino acids, where the amine and a carboxylic acid equivalent are attached to the rigid oxetane core, offering a unique geometry for peptide design.

| Reaction Sequence | Precursor | Resulting Compound Class | Ref. |

| Horner–Wadsworth–Emmons -> Aza-Michael Addition | Oxetan-3-one | 3-Substituted 3-(acetoxymethyl)oxetane derivatives | researchgate.netnih.gov |

| Conjugate Addition -> Nitro Reduction -> Peptide Coupling | 3-(Nitromethylene)oxetane | Oxetane-containing tripeptides | researchgate.net |

In drug discovery, the exploration of novel chemical space is crucial for identifying new lead compounds. Scaffold libraries, collections of molecules based on a common core structure, are essential tools for this exploration. The unique three-dimensional structure of the oxetane ring makes it an excellent scaffold for building such libraries. By functionalizing this compound at its amine group and potentially at other positions through C-H activation or ring-opening, a diverse array of compounds can be generated.

The development of methods for synthesizing diversely functionalized 2,2-disubstituted oxetanes has enabled the creation of fragments and building blocks for drug discovery in new chemical spaces rsc.org. These approaches, which include rhodium-catalyzed O–H insertion and C–C bond-forming cyclizations, can be adapted to create libraries based on the this compound core, introducing various functional groups such as esters, amides, and aryl groups to probe interactions with biological targets.

Structural Design Principles for Modulating Molecular Architectures

The incorporation of an oxetane ring into a molecule can profoundly alter its physicochemical properties. These changes are a direct result of the ring's structural features: it is a small, polar, and rigid system. The strategic placement of an oxetane, such as the one in this compound, can be used to fine-tune properties like aqueous solubility, lipophilicity, and metabolic stability acs.org.

One key design principle is the use of the oxetane as a "polar handle." Its oxygen atom can act as a hydrogen bond acceptor, improving interactions with water and potentially increasing solubility. Furthermore, the inductive electron-withdrawing effect of the oxetane ring can decrease the basicity (pKa) of a nearby amine group, which can be beneficial for optimizing a drug candidate's pharmacokinetic profile nih.gov. The rigid, three-dimensional nature of the oxetane scaffold also imparts a defined conformational preference, which can pre-organize a molecule for binding to a target receptor and increase its three-dimensionality, giving access to unexplored chemical space nih.gov.

Development of Novel Polycyclic and Fused Ring Systems through Oxetane-Mediated Transformations

The inherent ring strain of oxetanes makes them valuable precursors for reactions that form more complex ring systems. Intramolecular ring-opening of a suitably functionalized oxetane can lead to the formation of larger, fused, or bridged polycyclic structures. This strategy provides a powerful method for rapidly building molecular complexity from a relatively simple starting material.

A notable example of this approach is a tandem one-pot reaction involving a cross-coupling followed by an intramolecular oxetane ring opening nih.govfigshare.com. In this process, a carbon-carbon bond is first formed (e.g., via Suzuki coupling), which positions a nucleophile in close proximity to the oxetane ring. Subsequent intramolecular attack by the nucleophile opens the oxetane, forming a new, larger ring and creating a diverse multicyclic system with a useful hydroxymethyl group for further chemical modification nih.govfigshare.com. This convergent method allows for the rapid assembly of various complex scaffolds from simple oxetane building blocks.

| Reaction Sequence | Key Transformation | Resulting Architecture | Ref. |

| Suzuki Coupling -> Intramolecular Cyclization | Oxetane Ring Opening | Diverse Polycyclic Ring Systems | nih.govfigshare.com |

This strategy could be applied to derivatives of this compound, where the amine is first functionalized with an aryl halide. Subsequent cross-coupling and intramolecular ring-opening would yield novel, chiral polycyclic systems, demonstrating the power of oxetane-mediated transformations in modern synthetic chemistry.

Q & A

Basic Questions

Q. What stereoselective synthesis methods are recommended for achieving high enantiomeric purity in (2S,3R)-2-Isopropyloxetan-3-amine?

- Methodological Answer : Catalytic asymmetric Claisen rearrangement using chiral Lewis acids (e.g., Cu[(S,S)-tert-Butyl-box]) ensures stereochemical control at the C2 and C3 positions. Subsequent diastereoselective reduction with K-Selectride and stereospecific aldol additions under Evans conditions can further refine enantiomeric excess. Post-synthetic purification via flash chromatography (e.g., isohexane/ethyl acetate gradients) isolates the target compound .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

- Methodological Answer : X-ray crystallography provides definitive proof of absolute configuration by resolving spatial arrangements of substituents. Complementary ¹H NMR analysis (e.g., coupling constants and diastereotopic splitting) and chiral HPLC with polarimetric detection validate enantiopurity. For intermediates, NOESY correlations and Mosher ester derivatization may clarify relative configurations .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the oxetane ring. Stability under these conditions is supported by analogous oxetane derivatives .

Advanced Research Questions

Q. How can diastereomer formation during the synthesis of this compound be minimized or resolved?

- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity) to favor kinetic control. For example, low-temperature (–78°C) aldol additions reduce epimerization. Chiral auxiliary-mediated syntheses (e.g., oxazolidinones) or enzymatic resolution (lipases/esterases) can enhance diastereoselectivity. Post-synthetic separation via preparative HPLC with chiral stationary phases (CSPs) isolates the desired diastereomer .

Q. What mechanistic role does the oxetane ring play in enhancing the metabolic stability of this compound-derived bioactive compounds?

- Methodological Answer : The oxetane’s ring strain and conformational rigidity reduce entropy-driven enzymatic degradation. Computational studies (DFT/MD simulations) show that the oxetane oxygen participates in hydrogen bonding with target proteins, improving binding affinity. Comparative pharmacokinetic assays (e.g., microsomal stability tests) quantify resistance to cytochrome P450 oxidation relative to acyclic analogs .

Q. How can surface adsorption and reactivity of this compound be analyzed in heterogeneous catalytic systems?

- Methodological Answer : Use microspectroscopic imaging (AFM-IR, ToF-SIMS) to map adsorption patterns on model surfaces (e.g., silica, metal oxides). Quantify reactivity via temperature-programmed desorption (TPD) or in situ DRIFTS under controlled atmospheres. For catalytic applications, immobilize the compound on functionalized mesoporous supports and monitor turnover rates via GC-MS .

Q. What strategies address contradictory data in stereochemical assignments of this compound intermediates?

- Methodological Answer : Cross-validate NMR-derived coupling constants (³JHH) with DFT-predicted dihedral angles. For ambiguous cases, synthesize diastereomeric Mosher esters and compare ¹⁹F NMR chemical shifts. Single-crystal X-ray diffraction of heavy-atom derivatives (e.g., brominated analogs) resolves conflicting stereochemical interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.